molecular formula C14H14BrNO B1405999 [5-(Benzyloxy)-2-bromophenyl]methanamine CAS No. 1537265-42-1

[5-(Benzyloxy)-2-bromophenyl]methanamine

Cat. No. B1405999
CAS RN: 1537265-42-1
M. Wt: 292.17 g/mol
InChI Key: FAAYUFGPKXLHNO-UHFFFAOYSA-N
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Description

“[5-(Benzyloxy)-2-bromophenyl]methanamine” is a chemical compound . It is used in scientific research with applications ranging from drug development to materials science.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a methanamine group attached to it . The benzene ring also has a benzyloxy group attached to it .

Scientific Research Applications

  • Synthesis of Isoindole Derivatives : This compound is involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, which are produced through a reaction with butyllithium. This process demonstrates the compound's utility in creating novel organic structures, potentially useful in pharmaceutical and material science research (Kobayashi et al., 2013).

  • Development of Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are closely related to [5-(Benzyloxy)-2-bromophenyl]methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These derivatives demonstrate significant potential in the development of antidepressants, highlighting the importance of this compound in neuropsychopharmacology (Sniecikowska et al., 2019).

  • Antioxidant Properties in Derivatives : Derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, which can be synthesized from reactions involving this compound, have shown effective antioxidant power. This indicates the potential of these compounds in developing treatments or supplements with antioxidant properties (Çetinkaya et al., 2012).

  • Catalytic Poison in Thiourea-Catalyzed Glycosylations : In the context of organic synthesis, an impurity formed during benzylation reactions in DMF using benzyl bromide and sodium hydride, which includes structures related to this compound, has been identified as a catalyst poison in thiourea-catalyzed glycosylations. This finding is crucial for chemists in avoiding unwanted side reactions in complex synthetic pathways (Colgan et al., 2016).

  • Synthesis of Cytotoxic Agents : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via reactions involving benzylamine derivatives like this compound, have shown promising cytotoxic activity against various cancer cell lines. This indicates its potential application in cancer research and drug development (Ramazani et al., 2014).

Biochemical Analysis

Biochemical Properties

[5-(Benzyloxy)-2-bromophenyl]methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), an important enzyme involved in the regulation of gene expression through arginine methylation . The interaction between this compound and CARM1 is characterized by high affinity and selectivity, making it a valuable tool for studying the enzyme’s function and potential therapeutic target for cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of melanoma cell lines by targeting CARM1 . The inhibition of CARM1 by this compound leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the methylation status of histones, which in turn influences the transcriptional activity of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of CARM1 . This binding inhibits the enzyme’s methyltransferase activity, preventing the methylation of target proteins such as histones. The inhibition of CARM1 by this compound results in changes in gene expression patterns, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CARM1 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes and conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites that are excreted in the urine.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CARM1 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization of the compound is essential for its role in regulating gene expression and cellular processes.

properties

IUPAC Name

(2-bromo-5-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAYUFGPKXLHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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